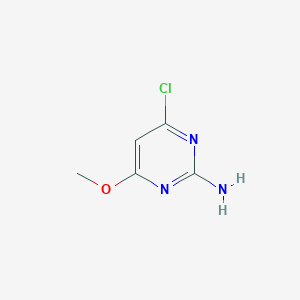

2-Amino-4-chloro-6-methoxypyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28420. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEYBTFCBZMBAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073357 | |

| Record name | 2-Pyrimidinamine, 4-chloro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Pyrimidinamine, 4-chloro-6-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5734-64-5 | |

| Record name | 4-Chloro-6-methoxy-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5734-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrimidinamine, 4-chloro-6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005734645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5734-64-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrimidinamine, 4-chloro-6-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyrimidinamine, 4-chloro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidinamine, 4-chloro-6-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-chloro-6-methoxypyrimidine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-chloro-6-methoxypyrimidine (ACMP), a pivotal intermediate in the agrochemical and pharmaceutical industries. The document traces the historical context of its discovery, rooted in the development of sulfonylurea herbicides, and details its synthesis and key applications. Emphasis is placed on experimental protocols and quantitative data to provide actionable insights for research and development professionals.

Introduction

This compound (ACMP) is a substituted pyrimidine that has garnered significant attention as a crucial building block in organic synthesis. Its primary importance lies in its role as a key intermediate in the production of sulfonylurea herbicides, most notably Chlorimuron-Ethyl.[1] Beyond its agrochemical significance, ACMP also serves as a precursor in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.[2] This guide delves into the discovery and history of ACMP, providing a detailed examination of its synthesis, properties, and applications.

Discovery and History

The discovery of this compound is intrinsically linked to the groundbreaking research on sulfonylurea herbicides at E.I. du Pont de Nemours and Company (DuPont) in the 1970s. In 1975, DuPont chemist George Levitt synthesized the first sulfonylureas, a novel class of herbicides with remarkable potency and low toxicity. This discovery necessitated the development of efficient synthetic routes for key heterocyclic intermediates, including substituted pyrimidines like ACMP.

While the exact date of the first synthesis of ACMP is not widely publicized, its development was a direct consequence of the need for versatile building blocks for the then-nascent sulfonylurea herbicide program. The research conducted at DuPont's Central Research and Development Department during this period laid the foundation for the large-scale production of these vital intermediates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 5734-64-5 | [1] |

| Molecular Formula | C₅H₆ClN₃O | |

| Molecular Weight | 159.57 g/mol | |

| Appearance | Pale yellow powder | [2] |

| Melting Point | 168 - 173 °C | [2] |

| Purity | ≥ 95% (HPLC) | [2] |

| Water Content | ≤ 0.5% | [1] |

Synthesis of this compound

The commercial synthesis of this compound has evolved to optimize yield, purity, and environmental impact. A prevalent and efficient method involves the reaction of 2-amino-4,6-dichloropyrimidine with an alkali metal alkoxide, typically sodium methoxide, in a polar aprotic solvent.

General Synthesis Pathway

The logical flow for a common synthesis route of this compound is depicted below.

Caption: General synthesis pathway for this compound.

Experimental Protocols

This procedure is based on a patented method for the efficient synthesis of the dichloropyrimidine intermediate.

Materials:

-

2-Amino-4,6-dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine

-

250 ml double-walled glass reactor with a stirrer, reflux condenser, and thermostat heating

Procedure:

-

Charge the reactor with 100 ml (1.12 mol) of phosphorus oxychloride and 25.4 g (0.2 mol) of 2-amino-4,6-dihydroxypyrimidine to form a suspension.

-

Heat the suspension to 75°C.

-

Meter in 46 g (0.45 mol) of triethylamine over a period of 1 hour.

-

After the addition is complete, stir the mixture at 75°C for a specified period to ensure complete reaction.

-

Distill off the excess phosphorus oxychloride under vacuum.

-

Suspend the residue in water at 40°-60°C and stir for 1.5 to 2.5 hours.

-

Add 20-50% strength NaOH to the suspension until a pH of approximately 2.5 to 4 is reached.

-

Filter the precipitated 2-amino-4,6-dichloropyrimidine, wash with water, and dry in air.

Quantitative Data:

-

Yield: > 90%

-

Purity: ~99%

This protocol is adapted from a patented process designed for high yield and purity.

Materials:

-

2-Amino-4,6-dichloropyrimidine (ADCP)

-

Sodium methoxide solution (30%)

-

Acetone (polar aprotic solvent)

-

Activated charcoal

-

Water

Procedure:

-

Place 1000 ml of acetone in a reaction vessel.

-

Add 32.8 g of 97.6% 2-amino-4,6-dichloropyrimidine (195 mmol).

-

Adjust the temperature of the suspension to 17°C.

-

Add 37.44 g of 30% sodium methoxide solution (0.208 mol) dropwise at 17°C over approximately 3.5 hours.

-

Stir the mixture at this temperature for 1 hour, then heat to 30°C for two hours.

-

Add 0.8 g of activated charcoal to the warm suspension and stir for about 1 hour.

-

Filter off the activated charcoal and the resulting sodium chloride.

-

Distill off more than 30% of the solvent.

-

Precipitate the product by adding water during or after the distillation.

-

Filter the product, wash with water, and dry.

Quantitative Data:

-

Yield: > 95%

-

Purity: > 98%

-

ADCP content: < 0.2 wt.%

Applications

The primary application of this compound is as a key intermediate in the synthesis of sulfonylurea herbicides.

Synthesis of Chlorimuron-Ethyl

The workflow for the synthesis of Chlorimuron-Ethyl from ACMP is outlined below.

Caption: Synthesis of Chlorimuron-Ethyl from ACMP.

This reaction involves the coupling of this compound with a sulfonyl isocyanate to form the final herbicide molecule.

Pharmaceutical Applications

The versatile chemical structure of ACMP also makes it a valuable intermediate in the pharmaceutical industry. It serves as a starting material for the synthesis of a variety of bioactive molecules, with research indicating its potential in the development of:

Conclusion

This compound, a compound born out of the need for innovative herbicide solutions, has established itself as an indispensable intermediate in both the agrochemical and pharmaceutical sectors. Its efficient synthesis, high purity, and versatile reactivity continue to make it a molecule of significant interest for researchers and industry professionals. This guide has provided a detailed overview of its history, synthesis, and applications, offering a valuable resource for those working in the field of chemical synthesis and drug development.

References

The Role of 2-Amino-4-chloro-6-methoxypyrimidine in Medicinal Chemistry: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloro-6-methoxypyrimidine is a highly versatile heterocyclic compound that has emerged as a cornerstone in the field of medicinal chemistry. Its unique structural arrangement, featuring strategically placed amino, chloro, and methoxy functional groups, renders it an invaluable building block for the synthesis of a diverse array of bioactive molecules.[1] This pyrimidine derivative serves as a pivotal intermediate in the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases.[1] Its stability, coupled with predictable reactivity, allows for its incorporation into complex molecular architectures, making it a "privileged scaffold" for drug discovery. This guide provides a comprehensive overview of its synthesis, chemical reactivity, and extensive applications in the design of modern pharmaceuticals.

Synthesis and Chemical Properties

The primary industrial synthesis of this compound (ACMP) involves the selective reaction of 2-amino-4,6-dichloropyrimidine. This process is designed to be cost-effective and high-yielding, making the scaffold readily available for research and development.[2][3]

General Synthesis Workflow

The most common synthetic route involves a nucleophilic substitution reaction where one of the chlorine atoms of 2-amino-4,6-dichloropyrimidine is replaced by a methoxy group.

Caption: General synthesis of this compound.

The reactivity of the scaffold is dictated by its functional groups. The chlorine atom at the C4 position is the most reactive site, readily undergoing nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles. The amino group at C2 and the methoxy group at C6 can also be modified, although this typically requires more forcing conditions. This differential reactivity allows for sequential and controlled derivatization.

Caption: Chemical reactivity and derivatization sites.

Core Applications in Medicinal Chemistry

The 2-aminopyrimidine scaffold is a recurring motif in a multitude of clinically approved drugs and investigational agents. Its ability to act as a bioisostere for the adenine base of ATP allows it to effectively target the ATP-binding site of many enzymes, particularly protein kinases.

Kinase Inhibitors for Oncology

The most significant application of the this compound scaffold is in the development of protein kinase inhibitors for cancer therapy.[4][5] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The 2-aminopyrimidine core can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, effectively blocking its function and downstream signaling.

Key Kinase Targets:

-

Aurora Kinases: These are essential for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. Several potent Aurora kinase inhibitors are based on the pyrimidine scaffold.[4][6][7]

-

Fibroblast Growth Factor Receptors (FGFR): The FGFR signaling pathway is often hyperactivated in various cancers. Highly selective FGFR4 inhibitors have been developed using a 2-aminopyrimidine core.[8]

-

Signal Transducers and Activators of Transcription (STAT): STAT proteins are involved in cytokine signaling. STAT6 inhibitors derived from aminopyrimidines have shown potential for treating allergic and inflammatory diseases.[9]

Caption: Mechanism of action for pyrimidine-based kinase inhibitors.

Antimicrobial and Antiviral Agents

Beyond oncology, the 2-aminopyrimidine scaffold is utilized in the search for novel antimicrobial agents.[10] Derivatives have been synthesized and tested against various bacterial and fungal strains.[10] The core structure is also a key intermediate in the synthesis of certain antiviral compounds, leveraging its ability to mimic natural nucleobases.[1]

Quantitative Data of Bioactive Derivatives

The versatility of the this compound scaffold has led to the development of numerous potent inhibitors across different target classes. The table below summarizes the biological activity of representative compounds.

| Compound Class/Example | Target | Activity (IC50) | Therapeutic Area |

| FGFR4 Inhibitor (Compound 2n) [8] | FGFR4 | 2.6 nM | Oncology |

| FGFR4 Inhibitor (Compound 2n) [8] | MDA-MB-453 cell line | 0.38 µM | Oncology |

| STAT6 Inhibitor (AS1517499) [9] | STAT6 | 21 nM | Allergic/Inflammatory Disease |

| STAT6 Inhibitor (AS1517499) [9] | IL-4-induced Th2 differentiation | 2.3 nM | Allergic/Inflammatory Disease |

| Aurora Kinase Inhibitor (Compound 13) [6][7] | Proliferation of SCLC cells | < 200 nM | Oncology |

| β-Glucuronidase Inhibitor (Compound 24) [11] | β-Glucuronidase | 2.8 µM | General Research |

Key Experimental Protocols

Detailed experimental procedures are critical for the successful application of this scaffold in drug discovery programs. Below are generalized protocols for the synthesis of the core structure and a common derivatization reaction.

Protocol 1: Synthesis of this compound

This procedure is adapted from patent literature describing the selective methoxylation of 2-amino-4,6-dichloropyrimidine.[2][3]

-

Setup: A reaction vessel is charged with a polar aprotic solvent, such as acetone.

-

Addition of Starting Material: 2-amino-4,6-dichloropyrimidine (1.0 equivalent) is added to the solvent to form a suspension.

-

Reaction: The suspension is cooled to a controlled temperature (e.g., 15-20°C). A solution of sodium methoxide (approx. 1.05-1.1 equivalents) in methanol is added dropwise over several hours, maintaining the temperature.

-

Monitoring: The reaction is monitored by a suitable technique (e.g., TLC or HPLC) until the starting material is consumed.

-

Workup: The solvent is partially removed by distillation. Water is then added to the mixture to precipitate the product.

-

Isolation: The resulting solid is collected by filtration, washed with water, and dried under vacuum to yield this compound as a solid.

Protocol 2: General Procedure for SNAr Derivatization at C4

This protocol describes a typical nucleophilic aromatic substitution to displace the C4-chloro group, a common step in building kinase inhibitors.[12]

-

Setup: this compound (1.0 equivalent) is dissolved or suspended in a suitable solvent (e.g., 1-pentanol, propanol, or DMSO).

-

Addition of Reagents: The desired amine nucleophile (1.0-2.0 equivalents) and a non-nucleophilic base such as triethylamine or DIPEA (diisopropylethylamine) (2.0-3.0 equivalents) are added to the mixture.

-

Reaction: The reaction mixture is heated, often using conventional heating (e.g., 120-140°C) or microwave irradiation, for a period of 2 to 30 minutes, depending on the reactivity of the nucleophile.[12]

-

Monitoring: The reaction progress is monitored by TLC or LC-MS.

-

Workup: Upon completion, the mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and washed with brine or a saturated sodium bicarbonate solution.

-

Purification: The organic layer is dried over a drying agent (e.g., magnesium sulfate), filtered, and concentrated. The crude product is then purified, typically by column chromatography on silica gel, to afford the desired 2,4-disubstituted pyrimidine derivative.

Conclusion

This compound has firmly established itself as a privileged and indispensable scaffold in medicinal chemistry. Its straightforward synthesis and predictable, site-selective reactivity provide a robust platform for generating vast libraries of complex molecules. Its most profound impact has been in the field of oncology, where the 2-aminopyrimidine core is central to the design of numerous potent kinase inhibitors. As researchers continue to explore new therapeutic targets, the versatility of this building block ensures its continued prominence in the discovery and development of next-generation pharmaceuticals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 3. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-4-chloro-6-methoxypyrimidine: A Key Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-chloro-6-methoxypyrimidine is a versatile heterocyclic compound of significant interest in the chemical, pharmaceutical, and agricultural industries. Its unique molecular structure, featuring amino, chloro, and methoxy functional groups on a pyrimidine ring, makes it a valuable intermediate for the synthesis of a wide range of bioactive molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, and key applications of this compound, with a particular focus on its role in the development of herbicides and pharmaceuticals. Detailed experimental protocols and visual representations of synthetic pathways are included to support researchers in their practical applications of this important chemical building block.

Chemical and Physical Properties

This compound, with the CAS number 5734-64-5, is a crystalline powder, typically pale yellow in appearance.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C5H6ClN3O | [2] |

| Molecular Weight | 159.57 g/mol | [2] |

| Melting Point | 168-173 °C | [1] |

| Appearance | Pale yellow powder / Light Yellow Crystal | [1][2] |

| Solubility | Soluble in methanol.[3] At a given temperature, the mole fraction solubility in various organic solvents is in the order of: N,N-dimethylformamide > dioxane > acetone > ethyl acetate > chloroform > (acetonitrile, n-propanol) > (ethanol, isopropanol) > methanol > toluene > ethyl benzene.[4] | [3][4] |

| Purity | ≥ 95% (HPLC) | [1] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of 2-amino-4,6-dichloropyrimidine with an alkali metal alkoxide, such as sodium methoxide, in a polar aprotic solvent.[5][6]

Experimental Protocol: Synthesis from 2-Amino-4,6-dichloropyrimidine

This protocol describes the synthesis of this compound by reacting 2-amino-4,6-dichloropyrimidine with sodium methoxide in acetone.[7]

Materials:

-

2-Amino-4,6-dichloropyrimidine (ADCP) (97.6% purity, 195 mmol)

-

Sodium methoxide solution (30%) (0.208 mol)

-

Acetone (1000 ml)

-

Activated charcoal

-

Water

Procedure:

-

Charge a reaction vessel with 1000 ml of acetone and add 32.8 g of 2-amino-4,6-dichloropyrimidine (195 mmol).

-

Adjust the temperature of the resulting suspension to 17°C.

-

Slowly add 37.44 g of a 30% sodium methoxide solution (0.208 mol) dropwise over approximately 3.5 hours, maintaining the temperature at 17°C.

-

Stir the reaction mixture at 17°C for 1 hour after the addition is complete.

-

Heat the mixture to 30°C and stir for an additional 2 hours.

-

To the warm suspension, add 0.8 g of activated charcoal and continue stirring for about 1 hour.

-

Filter off the activated charcoal and the precipitated sodium chloride.

-

The filtrate contains the desired product, this compound. The product can be precipitated by the addition of water and further purified by recrystallization if necessary.[5][6]

Yield: This process is reported to produce high yields of over 95% with a purity of >98%.[5]

Caption: Synthesis of this compound.

Applications as a Chemical Intermediate

This compound serves as a crucial building block in the synthesis of various agrochemicals and pharmaceuticals.[1]

Agrochemicals: Herbicide Synthesis

A primary application of this intermediate is in the production of sulfonylurea herbicides, most notably chlorimuron-ethyl.[8][9] This herbicide is widely used for the control of broad-leaved weeds in crops such as soybeans and peanuts.[8][10]

Experimental Protocol: Synthesis of a Sulfonamide Intermediate for Chlorimuron-ethyl

This protocol outlines the initial step in the synthesis of chlorimuron-ethyl, which involves the sulfonylation of this compound.[8]

Materials:

-

This compound

-

2-(Ethoxycarbonyl)benzenesulfonyl chloride

-

A suitable base (e.g., triethylamine or pyridine)

-

An appropriate solvent (e.g., dichloromethane or acetonitrile)

Procedure:

-

Dissolve this compound in the chosen solvent in a reaction flask.

-

Add the base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 2-(ethoxycarbonyl)benzenesulfonyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to proceed at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the sulfonamide intermediate.

Caption: Synthesis of Chlorimuron-ethyl from this compound.

Mechanism of Action of Chlorimuron-ethyl

Chlorimuron-ethyl functions by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][10][11] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[1][10] By blocking this pathway, the herbicide halts cell division and plant growth, ultimately leading to the death of susceptible weeds.[10][11]

Caption: Mechanism of action of Chlorimuron-ethyl.

Pharmaceuticals: Antiviral and Anticancer Agents

This compound is also a valuable intermediate in the synthesis of various pharmaceutical agents, including antiviral and anticancer compounds.[1] For instance, it has been utilized in the synthesis of carbocyclic analogues of purine xylofuranosides, which have demonstrated activity against herpes simplex virus, human cytomegalovirus, and varicella-zoster virus.[12] Furthermore, derivatives of 2-amino-4-chloro-pyrimidine have been investigated for their potential anticancer properties.[13]

Safety and Handling

This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[13][14] It is essential to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[13] Store the compound in a tightly sealed container in a dry, dark place at room temperature.[2]

Conclusion

This compound is a cornerstone intermediate with broad applicability in the synthesis of high-value chemical products. Its utility in the production of the widely used herbicide chlorimuron-ethyl highlights its importance in the agrochemical sector. Moreover, its role as a precursor for various pharmacologically active molecules underscores its potential in drug discovery and development. The synthetic protocols and mechanistic insights provided in this guide are intended to facilitate further research and application of this versatile chemical compound.

References

- 1. Chlorimuron-ethyl Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]

- 2. chembk.com [chembk.com]

- 3. goldbio.com [goldbio.com]

- 4. researchgate.net [researchgate.net]

- 5. The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 7. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 8. Chlorimuron-ethyl (Ref: DPX F6025) [sitem.herts.ac.uk]

- 9. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 10. Chlorimuron-ethyl | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalwarehouse.com [chemicalwarehouse.com]

- 12. Synthesis and antiviral activity of carbocyclic analogues of xylofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

Pyrimidine Derivatives: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities.[1] As a privileged structure, pyrimidine derivatives have been extensively explored, leading to the development of a multitude of approved drugs targeting a broad spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2] This technical guide provides an in-depth overview of pyrimidine derivatives in drug discovery, focusing on their synthesis, mechanisms of action, and therapeutic applications, with a special emphasis on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.

I. Therapeutic Applications and Mechanisms of Action

Pyrimidine derivatives exhibit a remarkable diversity of pharmacological effects, a testament to their ability to interact with a wide range of biological targets. Their structural similarity to the nucleobases of DNA and RNA allows them to function as antimetabolites, interfering with nucleic acid synthesis and repair, a mechanism central to many anticancer and antiviral therapies.[3] Furthermore, the versatile pyrimidine ring can be readily functionalized to achieve high affinity and selectivity for various enzymes and receptors, leading to potent inhibition of key cellular processes.

Anticancer Activity

The antineoplastic properties of pyrimidine derivatives are well-documented, with several compounds being mainstays in cancer chemotherapy. These agents primarily exert their effects through the inhibition of crucial enzymes involved in cell proliferation and survival.

-

Thymidylate Synthase (TS) Inhibition: TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1] Inhibition of TS leads to a depletion of dTMP, disrupting DNA replication and inducing apoptosis in rapidly dividing cancer cells.[1]

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle.[4] Dysregulation of CDK activity is a hallmark of many cancers. Pyrimidine-based inhibitors have been designed to target specific CDKs, such as CDK2, CDK4, and CDK6, thereby arresting the cell cycle and preventing tumor growth.[4][5]

-

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: EGFR is a receptor tyrosine kinase that plays a pivotal role in cell growth, proliferation, and survival.[6] Mutations that lead to the constitutive activation of EGFR are common in various cancers, particularly non-small-cell lung cancer. Pyrimidine derivatives have been successfully developed as potent and selective inhibitors of EGFR tyrosine kinase.[6]

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway.[7][8][9] Inhibition of DHODH depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[8][9] This mechanism is particularly effective in rapidly dividing cancer cells.

Antimicrobial Activity

Pyrimidine derivatives have also demonstrated significant potential as antimicrobial agents, targeting essential pathways in bacteria and fungi.

-

Inhibition of DNA Gyrase and Dihydrofolate Reductase (DHFR): Some pyrimidine-based compounds have been shown to dually inhibit bacterial DNA gyrase and DHFR.[10] DNA gyrase is essential for DNA replication, while DHFR is crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and amino acids.

-

Disruption of Cell Wall Biosynthesis: Certain triazolopyrimidine derivatives have been found to target cell-wall biosynthesis in bacteria, leading to bactericidal effects.[11]

Anti-inflammatory Activity

The anti-inflammatory effects of pyrimidine derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes.

-

Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are the key enzymes responsible for the synthesis of prostaglandins, which are potent mediators of inflammation.[9] Pyrimidine derivatives have been developed as selective COX-2 inhibitors, offering the potential for anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[9][12]

II. Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of various pyrimidine derivatives, providing a quantitative comparison of their potency against different targets and cell lines.

Table 1: Anticancer Activity of Pyrimidine Derivatives (IC50 Values)

| Compound Class | Target/Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidines | HCT-116 (Colon) | 1.98 ± 0.69 | [1] |

| MCF-7 (Breast) | 2.18 ± 0.93 | [1] | |

| HepG2 (Liver) | 4.04 ± 1.06 | [1] | |

| PC-3 (Prostate) | 4.18 ± 1.87 | [1] | |

| Pyrazolo[3,4-d]pyrimidines | CDK2/cyclin A2 | 0.061 ± 0.003 | [13] |

| MCF-7 (Breast) | Showed superior cytotoxicity compared to Sorafenib | [13] | |

| HCT-116 (Colon) | Showed superior cytotoxicity compared to Sorafenib | [13] | |

| Pyrazolo[3,4-d]pyrimidine Derivatives | HT1080 (Fibrosarcoma) | 96.25 | [14] |

| Hela (Cervical) | 74.8 | [14] | |

| Caco-2 (Colon) | 76.92 | [14] | |

| A549 (Lung) | 148 | [14] | |

| Thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | Varies by compound | [15] |

| C32 (Melanoma) | Varies by compound | [15] | |

| DU145 (Prostate) | Varies by compound | [15] | |

| MCF-7/WT (Breast) | Varies by compound | [15] | |

| Chalcone-Pyrimidine Hybrids | A549 (Lung) | Strong cytotoxicity at 100 µM | [16] |

Table 2: Antimicrobial Activity of Pyrimidine Derivatives (MIC Values)

| Compound Class | Microorganism | MIC (µM/ml or µg/mL) | Reference |

| Pyrimidin-2-ol/thiol/amine Analogues | S. aureus | 0.87 | [17] |

| B. subtilis | 0.96 | [17] | |

| P. aeruginosa | 0.77 | [17] | |

| C. albicans | 1.73 | [17] | |

| A. niger | 1.68 | [17] | |

| 1,2,4-Triazolo[1,5-a]pyrimidines | Gram-positive & Gram-negative bacteria | 0.25–2.0 µg/mL | [11] |

| 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives | Gram-positive & Gram-negative bacteria | 16 - 102 µM | [10] |

| Fungal species | 15.50 - 26.30 µM | [10] |

Table 3: Anti-inflammatory Activity of Pyrimidine Derivatives (IC50 Values)

| Compound Class | Target | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine Derivatives | COX-2 | 0.04 ± 0.09 | [9] |

| COX-2 | 0.04 ± 0.02 | [9] | |

| Pyrimidine-5-Carbonitriles | COX-2 | Displayed >50% inhibition at 10⁻⁸ and 10⁻⁹ M | [18] |

| Pyrimidine Derivatives (L1, L2) | COX-2 | High selectivity, comparable to meloxicam | [12] |

| Chalcone-Pyrimidine Hybrids | Lipoxygenase | 42 and 47.5 | [16] |

III. Pharmacokinetic Profiles of Key Pyrimidine Drugs

The clinical utility of pyrimidine derivatives is significantly influenced by their pharmacokinetic properties. This section provides a summary of the key pharmacokinetic parameters for two widely used pyrimidine-based anticancer drugs, 5-Fluorouracil and Gemcitabine.

Table 4: Pharmacokinetic Parameters of 5-Fluorouracil and Gemcitabine

| Drug | Parameter | Value | Condition | Reference |

| 5-Fluorouracil | Elimination Half-life (t½) | 12.9 ± 7.3 min | i.v. bolus | [10] |

| 0.26 ± 0.19 hours | [12] | |||

| Peak Plasma Concentration (Cmax) | 21.9 ± 14.9 mg/L | 5 min post-administration | [12] | |

| 18.15 ± 1.35 µg/ml | 250 mg/m² dose | [11] | ||

| 48.41 ± 7.69 µg/ml | 370 mg/m² dose | [11] | ||

| Area Under the Curve (AUC) | 8.7 ± 4.1 h × mg/L | [12] | ||

| Gemcitabine | Elimination Half-life (t½) | 5–20 min | [17] | |

| 42 to 94 minutes (short infusions) | [7] | |||

| 4 to 10.5 hours (long infusions) | [7] | |||

| Peak Plasma Concentration (Cmax) | 24 µM | 800 mg/m² | [17] | |

| 32 µM | 1000 mg/m² | [17] | ||

| 53–70 µM | 1250 mg/m² | [17] | ||

| Clearance | Higher in men (8.6 L/m²) than women (5.7 L/m²) | [17] |

IV. Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways targeted by pyrimidine derivatives is crucial for understanding their mechanisms of action and for designing novel therapeutic strategies. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

EGFR Signaling Pathway Inhibition by Pyrimidine Derivatives.

CDK-Mediated Cell Cycle Regulation and Inhibition.

DHODH in Pyrimidine Synthesis and its Inhibition.

Workflow for MTT Cytotoxicity Assay.

V. Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments commonly employed in the evaluation of pyrimidine derivatives.

Synthesis of 4,6-Disubstituted Pyrimidine-2-one Derivatives

This protocol describes a general method for the synthesis of 4,6-disubstituted pyrimidine-2-one derivatives via the condensation of chalcones with urea.[19]

Materials:

-

Substituted benzaldehyde

-

Substituted acetophenone

-

Ethanolic sodium hydroxide solution

-

Urea

-

Ethanol

Procedure:

-

Chalcone Synthesis:

-

Dissolve the substituted benzaldehyde and substituted acetophenone in ethanol.

-

Add ethanolic sodium hydroxide solution dropwise while stirring.

-

Continue stirring at room temperature for the specified time until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.

-

-

Pyrimidine-2-one Synthesis:

-

Reflux a mixture of the synthesized chalcone and urea in an alkaline medium (e.g., ethanolic NaOH or KOH) for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the 4,6-disubstituted pyrimidine-2-one derivative.[19]

-

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[20][21]

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete culture medium

-

Pyrimidine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the pyrimidine derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.

-

Incubate the plates for 48-72 hours.[13]

-

-

MTT Addition and Incubation:

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

-

Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[13][23]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

-

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][24]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (or other appropriate broth)[20]

-

Pyrimidine derivatives (dissolved in a suitable solvent)

-

Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)[16]

Procedure:

-

Preparation of Compound Dilutions:

-

Perform serial two-fold dilutions of the pyrimidine derivatives in the broth directly in the 96-well plate. The final volume in each well should be 50-100 µL.[24]

-

-

Inoculation:

-

Dilute the standardized microbial suspension to the final inoculum density (typically ~5×10⁵ CFU/mL).[24]

-

Add an equal volume of the inoculum to each well.

-

Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.[25]

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[24]

-

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)[22]

-

Pyrimidine derivatives

-

96-well plate

-

Microplate reader

Procedure:

-

Enzyme and Compound Pre-incubation:

-

Initiation of Reaction:

-

Add the arachidonic acid solution to initiate the reaction.

-

-

Measurement of Activity:

-

The peroxidase activity of COX is monitored by the appearance of oxidized TMPD, which can be measured colorimetrically at a specific wavelength (e.g., 590 nm).[22]

-

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each compound concentration relative to the control (no inhibitor).

-

Determine the IC50 value from the dose-response curve.

-

VI. Conclusion

Pyrimidine and its derivatives continue to be a highly fruitful area of research in drug discovery. Their synthetic tractability and the ability to modulate their biological activity through structural modifications make them an enduringly attractive scaffold for medicinal chemists. The diverse mechanisms of action, spanning from antimetabolite activity to specific enzyme inhibition, underscore their versatility in addressing a wide range of therapeutic needs. This guide has provided a comprehensive overview of the current landscape of pyrimidine derivatives in drug discovery, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways. It is anticipated that continued exploration of the chemical space around the pyrimidine nucleus will lead to the discovery of novel and more effective therapeutic agents for a multitude of diseases.

References

- 1. ClinPGx [clinpgx.org]

- 2. benchchem.com [benchchem.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic evaluation of gemcitabine and 2',2'-difluorodeoxycytidine-5'-triphosphate after prolonged infusion in patients affected by different solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Comparative pharmacokinetic analysis of 5-fluorouracil and its major metabolite 5-fluoro-5,6-dihydrouracil after conventional and reduced test dose in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. MTT (Assay protocol [protocols.io]

- 14. thepharmajournal.com [thepharmajournal.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. researchgate.net [researchgate.net]

- 20. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 21. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 22. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 23. atcc.org [atcc.org]

- 24. microbe-investigations.com [microbe-investigations.com]

- 25. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

An In-depth Technical Guide to the Fundamental Reactions of 2-Amino-4-chloro-6-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloro-6-methoxypyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its trifunctional nature, possessing amino, chloro, and methoxy groups on a pyrimidine core, allows for a diverse range of chemical transformations. This guide provides a detailed overview of the fundamental reactions of this compound, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and derivatization of pyrimidine-based compounds for various therapeutic applications.

Core Reactions and Methodologies

The reactivity of this compound is primarily governed by the electrophilic nature of the C4 position, which is activated towards nucleophilic attack by the electron-withdrawing pyrimidine ring. The chloro substituent at this position serves as a good leaving group, facilitating a variety of substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide array of functional groups at the C4 position. The general mechanism proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the electron-deficient carbon bearing the chlorine atom, followed by the elimination of the chloride ion to restore aromaticity.

General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

a) Reaction with Alkoxides:

The displacement of the chloro group by an alkoxide, such as sodium methoxide, is a common reaction to introduce an additional alkoxy group.

| Nucleophile | Reagents and Conditions | Product | Yield | Reference |

| Sodium Methoxide | Sodium methoxide in dry methanol, stirred at ambient temperature for 4 hours. | 2-Amino-4,6-dimethoxypyrimidine | Not specified | [1] |

Detailed Experimental Protocol (Adapted from a similar reaction):

In a round-bottom flask, this compound (1.0 eq) is dissolved in anhydrous methanol. A solution of sodium methoxide (1.1 eq) in anhydrous methanol is added dropwise at room temperature. The reaction mixture is stirred for 4-6 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water. The precipitated product is collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.[1]

b) Reaction with Amines:

The reaction with primary and secondary amines is a key method for the synthesis of various biologically active 4-aminopyrimidine derivatives.

| Amine | Reagents and Conditions | Product | Yield | Reference |

| Various substituted amines | Anhydrous propanol, triethylamine, microwave irradiation at 120-140 °C for 15-30 minutes. | 2-Amino-4-(substituted amino)-6-methoxypyrimidines | Good to excellent | Not specified for this exact substrate |

| Indoline | NaOH, ethanol or methanol, stirred at room temperature for 1 hour. | 2-Amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde (from the corresponding 5-carbaldehyde derivative) | 60% | [2] |

Detailed Experimental Protocol (Microwave-Assisted):

In a microwave reaction vial, this compound (1.0 eq) and the desired amine (1.0-1.2 eq) are suspended in anhydrous propanol. Triethylamine (1.5 eq) is added as a base. The vial is sealed and subjected to microwave irradiation at 120-140 °C for 15-30 minutes. After cooling, the reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a broader substrate scope and milder reaction conditions compared to traditional methods.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound, typically a boronic acid or its ester. This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl structures.

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

While specific examples for this compound are limited, data from the closely related 2-chloro-4,6-dimethoxypyrimidine provides valuable insights into typical reaction conditions.

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Allyl-based Pd precatalyst | K3PO4 | MeOH/THF | Not specified | ~80 | [1] |

| 2-Chloro-4,6-dimethoxypyrimidine | 3-Furan boronic acid | Allyl-based Pd precatalyst | K3PO4 | MeOH/THF | Not specified | ~75 | [1] |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 100 (MW) | 80 | [3] |

Detailed Experimental Protocol (General Procedure):

To a reaction vessel are added this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or K3PO4, 2.0-3.0 eq). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) is added. The reaction mixture is heated with stirring at a temperature ranging from 80 to 120 °C for several hours until completion, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is particularly useful for synthesizing a wide range of substituted anilines and other arylamines under relatively mild conditions.

General Experimental Workflow for a Cross-Coupling Reaction.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aryl Chlorides | Primary/Secondary Amines | Pd2(dba)3 / XPhos | NaOtBu or K3PO4 | Toluene or Dioxane | 80-110 | Generally high | General Knowledge |

| 2,5-Dichloro-4,6-pyrimidinediamine | Primary/Secondary Amine | Pd(OAc)2 / Xantphos | NaOtBu | Toluene | 100 | Not specified | [4] |

Detailed Experimental Protocol (General Procedure):

In a glovebox, a reaction tube is charged with a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BrettPhos, 2-4 mol%), and a base (e.g., NaOtBu or K3PO4, 1.4-2.0 eq). This compound (1.0 eq) and the amine (1.1-1.2 eq) are then added. Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added, and the tube is sealed. The reaction mixture is heated with stirring at 80-110 °C for the required time (typically 4-24 hours). After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by flash column chromatography to afford the desired N-aryl or N-alkyl aminopyrimidine.

Conclusion

This compound is a valuable building block in synthetic organic chemistry, offering multiple avenues for functionalization. The primary modes of reaction involve nucleophilic aromatic substitution at the C4 position and palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of these fundamental transformations, including detailed experimental protocols and relevant data from analogous systems. The methodologies described herein should empower researchers to effectively utilize this versatile scaffold in the design and synthesis of novel compounds with potential applications in drug discovery and materials science. Further exploration of the reaction scope and optimization of conditions for specific substrates will undoubtedly continue to expand the synthetic utility of this important heterocyclic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

The Reactivity of Substituted Pyrimidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of nucleic acids and a vast array of therapeutic agents.[1][2] The chemical behavior of the pyrimidine ring is profoundly influenced by its substituents, which allows for fine-tuning of its reactivity and biological function. This technical guide provides a comprehensive exploration of the reactivity of substituted pyrimidines, focusing on the key chemical transformations used in drug discovery and development. It covers the fundamental electronic properties of the pyrimidine nucleus, details the major classes of reactions—including nucleophilic and electrophilic substitutions, as well as metal-catalyzed cross-couplings—and provides structured data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows to support researchers in this dynamic field.

Core Principles of Pyrimidine Reactivity

The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. This configuration makes the ring electron-deficient, or π-deficient, which fundamentally governs its reactivity.[3]

-

π-Deficient Nature: The electronegative nitrogen atoms withdraw electron density from the ring, particularly from the C2, C4, and C6 positions.[3] This intrinsic electronic deficiency makes the pyrimidine ring susceptible to nucleophilic attack and deactivates it towards electrophilic substitution.[3][4]

-

Basicity: Compared to pyridine (pKa ≈ 5.3), pyrimidine is a much weaker base (pKa ≈ 1.23) due to the inductive effect of the second nitrogen atom.[3][4] Protonation or alkylation typically occurs at a single nitrogen atom.[3]

-

Positional Reactivity:

-

Nucleophilic Attack: The C2, C4, and C6 positions are the most electron-deficient and are the primary sites for nucleophilic aromatic substitution (SNAAr).[3][5][6][7]

-

Electrophilic Attack: The C5 position is the most electron-rich and is the preferred site for electrophilic aromatic substitution (SEAr), although such reactions are generally sluggish without activating groups.[3][5]

-

Nucleophilic Aromatic Substitution (SNAAr)

SNAAr is a fundamental reaction for the functionalization of pyrimidines, particularly halopyrimidines. The reaction proceeds through a high-energy anionic intermediate (Meisenheimer complex), and its rate is influenced by the leaving group and the position on the ring.

In 2,4-dihalopyrimidines, nucleophilic attack preferentially occurs at the C4 position.[8] This is because the anionic intermediate formed by attack at C4 is more stabilized by resonance.[6][8]

Data Presentation: Reactivity of Halopyrimidines

The reactivity of halopyrimidines in both SNAAr and palladium-catalyzed cross-coupling reactions is critically dependent on the identity of the halogen. The general order of reactivity is a direct consequence of the carbon-halogen (C-X) bond strength.

Table 1: General Reactivity Order of Halogens in Pyrimidine Substitutions

| Reaction Type | Reactivity Order | Rationale |

| SNAAr (Leaving Group Ability) | F > Cl > Br > I | Based on the electronegativity of the halogen, which stabilizes the intermediate complex. |

| Pd-Catalyzed Cross-Coupling | I > Br > Cl > F | Inversely correlated with C-X bond dissociation energy, facilitating the rate-determining oxidative addition step.[9] |

Experimental Protocol: Synthesis of 4-Amino-2-chloropyrimidine from 2,4-Dichloropyrimidine

This protocol illustrates the selective substitution at the C4 position.

-

Materials: 2,4-dichloropyrimidine, aqueous ammonia (28%), ethanol, ethyl acetate, brine.

-

Procedure:

-

Dissolve 2,4-dichloropyrimidine (1.0 mmol) in ethanol (15 mL) in a sealed pressure vessel.

-

Add aqueous ammonia (5.0 mL, 28%) to the solution.

-

Heat the mixture to 70°C and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield 4-amino-2-chloropyrimidine.

-

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic substitution on the pyrimidine ring is challenging due to its π-deficient nature.[3][4] Such reactions typically require harsh conditions or the presence of strong electron-donating groups (EDGs) like amino (-NH2) or hydroxyl (-OH) groups, which activate the ring. When present, these groups direct electrophilic attack to the C5 position.[3]

Experimental Protocol: Nitration of 2-Aminopyrimidine

-

Materials: 2-aminopyrimidine, fuming nitric acid, concentrated sulfuric acid, ice.

-

Procedure:

-

Carefully add concentrated sulfuric acid (5 mL) to a round-bottom flask cooled in an ice-salt bath (0 to -5°C).

-

Add 2-aminopyrimidine (1.0 mmol) portion-wise to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5°C.

-

Once a clear solution is obtained, add fuming nitric acid (1.5 mL) dropwise, maintaining the temperature below 5°C.

-

Stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the resulting solution to pH 7 by the slow addition of a saturated sodium bicarbonate solution.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-nitropyrimidine.

-

-

Characterization: Confirm the product's identity and purity using melting point analysis, ¹H NMR, and ¹³C NMR.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for creating C-C and C-N bonds, and they are extensively used for the functionalization of halopyrimidines.[9][10]

Table 2: Key Palladium-Catalyzed Cross-Coupling Reactions for Pyrimidine Functionalization

| Reaction | Coupling Partners | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Halopyrimidine + Organoboron Reagent | C-C (sp²-sp², sp²-sp³) | Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., Na₂CO₃, K₂CO₃) |

| Buchwald-Hartwig | Halopyrimidine + Amine/Amide | C-N | Pd₂(dba)₃ with a phosphine ligand (e.g., Xantphos, BINAP) and a base (e.g., NaOtBu) |

| Sonogashira | Halopyrimidine + Terminal Alkyne | C-C (sp²-sp) | Pd(PPh₃)₄, CuI, and an amine base (e.g., Et₃N)[9] |

| Heck | Halopyrimidine + Alkene | C-C (sp²-sp²) | Pd(OAc)₂ with a phosphine ligand and a base (e.g., Et₃N) |

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloro-2-methylpyrimidine with Phenylboronic Acid

-

Materials: 4-chloro-2-methylpyrimidine, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], sodium carbonate, 1,4-dioxane, water.

-

Procedure:

-

In a Schlenk flask, combine 4-chloro-2-methylpyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add degassed solvents, 1,4-dioxane (8 mL) and water (2 mL), via syringe.[9]

-

Heat the reaction mixture to 90°C and stir for 12-16 hours. Monitor progress by TLC or LC-MS.[9]

-

After completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain 2-methyl-4-phenylpyrimidine.

-

-

Characterization: Verify the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Mandatory Visualizations: Pathways and Workflows

Signaling Pathway: Pyrimidine-Based Kinase Inhibition

Pyrimidine derivatives are a privileged scaffold for kinase inhibitors, which are crucial in oncology and immunology.[1][11][12] They often act as ATP-competitive inhibitors, blocking the phosphorylation of downstream substrates.[12]

Caption: ATP-competitive inhibition of a kinase by a substituted pyrimidine, blocking downstream signaling.

Experimental Workflow: Chemical Library Synthesis and Screening

The synthesis and evaluation of a library of substituted pyrimidines for drug discovery follows a structured, multi-step process.[13][14][15][16]

Caption: A logical workflow for the parallel synthesis and screening of a substituted pyrimidine library.

References

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. bhu.ac.in [bhu.ac.in]

- 5. Pyrimidine | PPTX [slideshare.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 13. Schedule optimization for chemical library synthesis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00327F [pubs.rsc.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. A reliable computational workflow for the selection of optimal screening libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Structural Analogs of 2-Amino-4-chloro-6-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of structural analogs of 2-amino-4-chloro-6-methoxypyrimidine. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as anticancer agents and kinase inhibitors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development efforts.

Core Structure and Synthetic Strategies

This compound serves as a versatile scaffold for the development of various bioactive molecules. The presence of the reactive chloro group at the 4-position allows for facile nucleophilic substitution, enabling the introduction of a wide range of substituents, particularly anilino and other amino moieties. The 2-amino group and the 6-methoxy group are also amenable to modification, further expanding the chemical diversity of the analogs.

A general synthetic scheme for the preparation of 2-amino-4-(substituted-anilino)-6-methoxypyrimidine derivatives involves the condensation of 2-amino-4,6-dichloropyrimidine with a substituted aniline in the presence of a base, followed by the selective methoxylation at the 6-position. Alternatively, direct substitution of the chloro group in this compound with a desired amine is a common strategy.

Biological Activities and Structure-Activity Relationships

Structural analogs of this compound have demonstrated a broad spectrum of biological activities, with a significant focus on their anticancer and kinase inhibitory properties. The structure-activity relationship (SAR) studies reveal that the nature of the substituent at the 4-position plays a crucial role in determining the biological potency and selectivity.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of these analogs against various cancer cell lines. The introduction of substituted anilino groups at the 4-position has been a particularly fruitful strategy for enhancing anticancer activity.

| Compound ID | R Group (at C4-Anilino) | Cell Line | IC50 (µM) | Reference |

| 1a | 4-Fluoro | A549 (Lung) | 6.23 ± 1.18 | [1] |

| 1b | 4-Fluoro | MCF-7 (Breast) | 6.21 ± 1.26 | [1] |

| 1c | 4-Fluoro | SiHA (Cervical) | 6.94 ± 1.03 | [1] |

| 2a | 4-Methyl | A549 (Lung) | 14.92 ± 2.32 | [1] |

| 2b | 4-Methyl | MCF-7 (Breast) | 8.12 ± 1.33 | [1] |

| 2c | 4-Methyl | SiHA (Cervical) | 9.34 ± 1.04 | [1] |

| 3a | 3-Chloro-4-hydroxy | A549 | 0.56 | [2] |

| 3b | 3-Chloro-4-hydroxy | PC-3 (Prostate) | 2.46 | [2] |

| 3c | 3-Chloro-4-hydroxy | HepG2 (Liver) | 2.21 | [2] |

Kinase Inhibition

The pyrimidine scaffold is a well-established "hinge-binding" motif, enabling these compounds to act as competitive inhibitors of ATP binding to the active site of various kinases. This has led to the development of potent inhibitors of key kinases implicated in cancer and other diseases, such as Aurora kinases and those involved in the BMP/SMAD pathway.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 4a | EGFR | 95 | [2] |

| 4b | EGFR | 71 | [2] |

| 5 | PIM-1 | 11.4 | [3] |

| 6 | PAK1 | Potent Inhibition |

Experimental Protocols

General Synthesis of 2-amino-4-(substituted-anilino)-6-methoxypyrimidine Derivatives

Materials:

-

This compound

-

Substituted aniline

-

Solvent (e.g., isopropanol, n-butanol)

-

Base (e.g., triethylamine, diisopropylethylamine)

Procedure:

-

To a solution of this compound (1 equivalent) in the chosen solvent, add the substituted aniline (1.1 equivalents) and the base (1.5 equivalents).

-

Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash with a cold solvent.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

In Vitro Anticancer Activity (MTT Assay)

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Remove the medium and add 100-150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a dose-response curve.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

Materials:

-

Recombinant kinase (e.g., Aurora A, EGFR)

-

Kinase buffer (specific to the kinase)

-

ATP

-

Substrate (a peptide or protein that is phosphorylated by the kinase)

-

Test compounds dissolved in DMSO

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

In the wells of a microplate, add the kinase buffer, the recombinant kinase, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at room temperature or 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ATP remaining in the well using the luminescent kinase assay kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways

Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that play critical roles in the regulation of mitosis. Overexpression of Aurora kinases is frequently observed in human cancers, making them attractive targets for anticancer drug development. Several pyrimidine-based inhibitors have been shown to target Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.

Caption: Inhibition of Aurora A Kinase by a pyrimidine analog.

BMP/SMAD Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway is crucial for embryonic development and tissue homeostasis. Dysregulation of this pathway is implicated in various diseases, including cancer. The pathway is initiated by the binding of BMP ligands to type I and type II serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of SMAD proteins, which then translocate to the nucleus to regulate gene expression. Certain pyrimidine derivatives have been found to modulate this pathway, suggesting a potential therapeutic application.

Caption: Inhibition of BMP Receptor I Kinase by a pyrimidine analog.

Conclusion

Structural analogs of this compound represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. The synthetic accessibility of this scaffold allows for extensive structural modifications, leading to the identification of potent and selective inhibitors of various biological targets. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance these promising compounds from the laboratory to the clinic. Further investigation into their mechanisms of action and in vivo efficacy is warranted to fully realize their therapeutic potential.

References